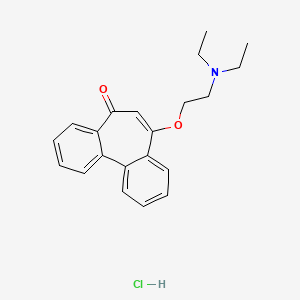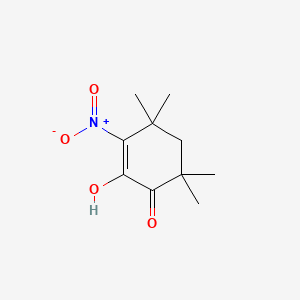
Acetic acid, (2-ethoxy-3-methoxyphenyl)-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of acetic acid, (2-ethoxy-3-methoxyphenyl)-, hydrazide typically involves the reaction of (2-ethoxy-3-methoxyphenyl)acetic acid with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Acetic acid, (2-ethoxy-3-methoxyphenyl)-, hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid, (2-ethoxy-3-methoxyphenyl)-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, (2-ethoxy-3-methoxyphenyl)-, hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure allows it to interact with various biological molecules .
Comparison with Similar Compounds
Acetic acid, (2-ethoxy-3-methoxyphenyl)-, hydrazide can be compared with other similar compounds such as:
Acetic acid, (2-ethoxy-3-methoxyphenyl)-, 2-benzylhydrazide: This compound has a similar structure but with a benzyl group attached to the hydrazide moiety.
(2-Ethoxy-3-methoxyphenyl)acetic acid: This compound lacks the hydrazide group and is used as an intermediate in the synthesis of hydrazide derivatives. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
99263-30-6 |
|---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(2-ethoxy-3-methoxyphenyl)acetohydrazide |
InChI |
InChI=1S/C11H16N2O3/c1-3-16-11-8(7-10(14)13-12)5-4-6-9(11)15-2/h4-6H,3,7,12H2,1-2H3,(H,13,14) |
InChI Key |
NZVQGRUBRYONMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



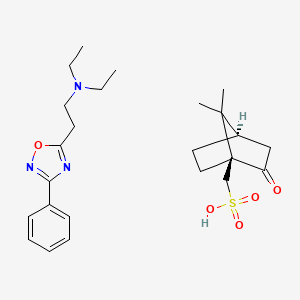

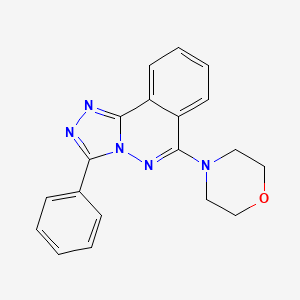
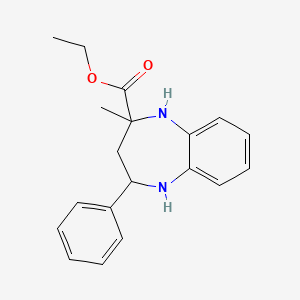





![4-(3,12,14-Trihydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[A]phenanthren-17-YL)-5H-furan-2-one](/img/structure/B12736783.png)
